Perfluoro-p-terphenyl

Übersicht

Beschreibung

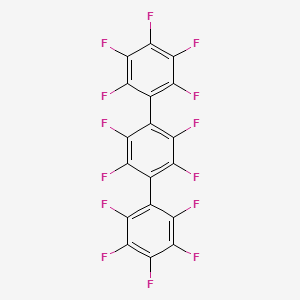

Perfluoro-p-terphenyl is a perfluorinated compound consisting of three benzene rings connected in a linear arrangement, with all hydrogen atoms replaced by fluorine atoms. This compound is known for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Perfluoro-p-terphenyl can be synthesized through several methods. One common approach involves the reaction of chloroperfluorobenzene with zinc dust, followed by the reaction of the resulting mixture with decafluorobiphenyl in the presence of potassium fluoride . Another method includes the use of organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig-Horner reactions .

Industrial Production Methods

Industrial production of this compound typically involves electrofluorination, a process where organic compounds are fluorinated using an electric current. This method is favored for its efficiency in producing highly fluorinated compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoro-p-terphenyl undergoes various chemical reactions, including:

Substitution Reactions: For example, the reaction with tert-butylamine in an autoclave to produce aminodefluorination products.

Oxidation Reactions: The oxidation of aminodefluorination products with m-chloroperbenzoic acid to form stable nitroxide biradicals.

Common Reagents and Conditions

Common reagents used in these reactions include zinc dust, potassium fluoride, tert-butylamine, and m-chloroperbenzoic acid. Reaction conditions often involve high temperatures and the use of autoclaves for specific reactions .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Perfluoro-p-terphenyl is not explicitly detailed in the provided search results; however, the search results do detail information on p-terphenyl and perfluoroalkyl substances (PFAS) and their applications, which can be helpful in inferring potential uses of perfluoro-p-terphenyl.

P-terphenyl derivatives have demonstrated various biological activities, including antifungal, cytotoxic, and α-glucosidase inhibition . PFAS are used in numerous applications due to their stability and unique properties .

Potential Applications of Perfluoro-p-terphenyl

Given the combined properties of p-terphenyl and PFAS, perfluoro-p-terphenyl might exhibit enhanced stability, unique surface properties, and potential biological activities. Some theorized applications could include:

- Advanced Materials: Due to the presence of fluorine, perfluoro-p-terphenyl could be used in creating materials with enhanced resistance to extreme conditions, such as high temperatures and corrosive environments.

- Specialized Coatings: The hydrophobic and oleophobic properties of PFAS, combined with the aromatic structure of p-terphenyl, could make perfluoro-p-terphenyl suitable for specialized coatings with unique surface properties.

- Pharmaceuticals: Perfluoro-p-terphenyl derivatives could be explored for pharmaceutical applications, potentially combining the biological activities of p-terphenyl with the unique properties of PFAS.

- Electronics: The stability and unique electronic properties of perfluoro-p-terphenyl might make it useful in molecular electronics applications .

Wirkmechanismus

The mechanism of action of perfluoro-p-terphenyl involves its interaction with various molecular targets and pathwaysThe compound’s unique electronic properties are attributed to the extensive pi-conjugated system and the presence of fluorine atoms, which influence its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to perfluoro-p-terphenyl include other perfluorinated compounds such as:

Pentafluorophenol: Known for its strong acidity and use in organic synthesis.

Perfluorooctanoic acid: Used in the production of fluoropolymers like Teflon.

Hexafluoropropylene oxide: A precursor to perfluorinated polyethers used in special oils and greases.

Uniqueness

This compound stands out due to its linear arrangement of three benzene rings and complete fluorination, which confer exceptional thermal stability and chemical resistance. These properties make it particularly valuable in applications requiring high-performance materials and advanced electronic properties .

Biologische Aktivität

Perfluoro-p-terphenyl (PFPT) is a synthetic compound derived from the terphenyl family, characterized by a unique arrangement of fluorinated phenyl groups. This article explores the biological activity of PFPT, focusing on its cytotoxic, antimicrobial, antioxidant properties, and its potential as a phosphodiesterase inhibitor. The findings are supported by various studies and data, including case studies and research findings.

Chemical Structure and Properties

This compound consists of three phenyl rings linked in a linear arrangement, with all hydrogen atoms replaced by fluorine atoms. This structure imparts unique chemical properties, making PFPT an interesting subject for biological activity studies.

Biological Activity Overview

The biological activities of PFPT and related compounds have been extensively studied. Key areas of interest include:

- Cytotoxicity

- Antimicrobial Activity

- Antioxidant Activity

- Phosphodiesterase Inhibition

Cytotoxicity

Research indicates that various p-terphenyl compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance, certain derivatives isolated from marine fungi demonstrated IC50 values ranging from 2.5 to 10.9 μg/ml against human epidermoid carcinoma KB cells and other cancer lines .

Table 1: Cytotoxic Activity of p-Terphenyl Derivatives

| Compound | Source | Cell Line | IC50 (μg/ml) |

|---|---|---|---|

| Prenylterphenyllin A | Aspergillus taichungensis | HL-60, A-549, P-388 | 1.53 - 10.90 |

| Candidusin A | Aspergillus candidus | Sea Urchin Embryos | - |

| Compound 25 | Nocardiopsis gilva | - | 32 (MIC) |

Antimicrobial Activity

PFPT has shown promising antimicrobial activity against various pathogens. Studies have reported that certain p-terphenyl derivatives possess effective antibacterial properties against Bacillus subtilis and antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) of 32 μg/ml .

Table 2: Antimicrobial Activity of p-Terphenyl Compounds

| Compound | Target Organism | MIC (μg/ml) |

|---|---|---|

| Compound 25 | Candida albicans | 32 |

| Compound 25 | Bacillus subtilis | 64 |

Antioxidant Activity

The antioxidant properties of PFPT have also been investigated. Certain derivatives have demonstrated free radical scavenging capabilities, which are essential for combating oxidative stress in biological systems .

Phosphodiesterase Inhibition

Recent studies have highlighted the potential of p-terphenyl compounds as phosphodiesterase (PDE) inhibitors, particularly PDE4D, which is a target for treating inflammatory and neurological diseases. One study reported that a specific p-terphenyl derivative exhibited an IC50 value of approximately 5.54 µM for PDE4D inhibition .

Table 3: PDE Inhibitory Activity of p-Terphenyl Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 3 | PDE4D | 5.54 |

| Rolipram | PDE4D (Control) | 0.588 |

Case Studies

- Marine-Derived Compounds : A study on marine-derived fungi revealed several novel p-terphenyl metabolites with notable biological activities, including cytotoxicity against cancer cells and inhibition of PDE4D .

- Synthetic Derivatives : Research on synthesized perfluorinated terphenyl derivatives showed enhanced optical properties and potential antioxidant activity through molecular docking studies .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQSEPKJIUMPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184160 | |

| Record name | Perfluoro-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-31-9 | |

| Record name | Perfluoro-p-terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.